6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cytotoxicity in Drug Development
- A study explored the synthesis and cytotoxicity of imidazoquinolinedione derivatives for developing new anticancer drugs. One compound exhibited high cytotoxicity against human colon tumor cells, suggesting the potential of these structures in anticancer drug development (Suh et al., 2000).
Novel Synthetic Methods
- Research into tetracyclic imidazo[2,1-c]pyrazolo[1,5-a][1,4]benzodiazepine-5,8-diones from α-amino acids highlighted innovative synthetic routes, leveraging palladium-catalyzed amination and intramolecular 1,3-dipolar cycloaddition as key steps. This showcases advanced methodologies for constructing complex heterocyclic structures, which may be applicable to synthesizing compounds like 6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione (Basolo et al., 2010).
Hepatoprotective Activity
- A novel synthesis approach for imidazo[1,2-c]pyrimidinones demonstrated the potential for discovering compounds with hepatoprotective activity, indicating the therapeutic applications of such molecular frameworks (Ram et al., 2002).
Magnetic MOF-Catalyzed Synthesis
- The use of magnetic MOF catalysts in the synthesis of imidazo[1,2-f]phenanthridines illustrates the role of novel catalytic systems in facilitating efficient and recyclable synthetic processes. This highlights the importance of catalyst choice in the synthesis of complex heterocyclic compounds (Lee et al., 2022).
Glycolurils and Analogues
- Glycolurils and their analogues have found widespread applications in pharmacology, explosives, and supramolecular chemistry. The development of new methods for their synthesis remains a key research focus, indicating the versatility and potential utility of cyclic and heterocyclic compounds in various scientific domains (Kravchenko et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as F3164-0570 or 6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, is a selective antagonist of the adenosine A1 receptor . The adenosine A1 receptor plays a crucial role in inhibiting adenylate cyclase, inducing a series of intracellular events .
Mode of Action
This compound interacts with its target, the adenosine A1 receptor, by binding to it selectively. It has a Ki value of 10.9 nM for the A1 receptor, indicating a high affinity . This binding inhibits the activity of adenylate cyclase, leading to a decrease in the concentration of cyclic adenosine monophosphate (cAMP) within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenosine signaling pathway. By inhibiting adenylate cyclase, the compound reduces the production of cAMP, a key secondary messenger involved in many biological processes. This can lead to downstream effects such as reduced inflammation, decreased neurotransmitter release, and slowed heart rate .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific cell type and physiological context. Generally, by reducing cAMP levels, it can modulate various cellular functions, potentially leading to effects such as anti-inflammatory responses, neuroprotection, and cardiovascular regulation .
Properties
IUPAC Name |
6-cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-9-10(2)21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20(9)11-7-5-6-8-11/h11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHLUFBKMJMNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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